[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol is an organic compound with a complex structure that includes a chlorinated phenyl ring, a cyclobutylaziridine moiety, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the phenyl ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the aziridine moiety: The aziridine ring is introduced through a cyclization reaction involving a suitable precursor, such as an epoxide or a halide.
Attachment of the cyclobutyl group: The cyclobutyl group is attached via a nucleophilic substitution reaction.
Methoxylation: The methoxy group is introduced using methanol in the presence of a base, such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the aziridine ring to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), thiourea (NH₂CSNH₂)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, dechlorinated products
Substitution: Azides, thiols
Scientific Research Applications
[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity or receptor function.
Inducing conformational changes: Altering the structure of proteins or other biomolecules.
Generating reactive intermediates: Leading to the formation of reactive species that can modify biological targets.
Comparison with Similar Compounds
Similar Compounds
[2-Chloro-5-[(1-cyclopropylaziridin-2-yl)methoxy]phenyl]methanol: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
[2-Chloro-5-[(1-cyclohexylaziridin-2-yl)methoxy]phenyl]methanol: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol is unique due to the presence of the cyclobutylaziridine moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
[2-chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-14-5-4-13(6-10(14)8-17)18-9-12-7-16(12)11-2-1-3-11/h4-6,11-12,17H,1-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHYBCJPBRZBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC(=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.